Quinoline, 6-tert-butyl-4-nitro-, 1-oxide
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Overview
Description
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a fused benzene and pyridine ring structure. The addition of tert-butyl and nitro groups, along with the 1-oxide functionality, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-tert-butyl-4-nitro-, 1-oxide, often involves multi-step processes. One common method is the condensation of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. This reaction proceeds through a series of steps, including ring expansion and contraction, to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for quinoline derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may utilize catalysts, such as cobalt oxide, to facilitate the dehydrogenation of tetrahydroquinolines to quinolines . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 5,7-di(tert-butyl)-2-(quinoline-2-yl)-1,3-tropolone and 1,7-di(tert-butyl)-3-(quinoline-2-yl)-2-azabicyclo[3.3.0]octa-2,7-diene-4,6-dione-N-oxide .
Scientific Research Applications
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activity, making them candidates for drug development.
Medicine: Quinoline derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 6-tert-butyl-4-nitro-, 1-oxide involves its interaction with molecular targets and pathways. The compound can undergo ring expansion and contraction reactions, leading to the formation of various intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline, 4-nitro-, 1-oxide: Similar in structure but lacks the tert-butyl group.
Quinoline, 6-tert-butyl-, 1-oxide: Similar but lacks the nitro group.
Uniqueness
Quinoline, 6-tert-butyl-4-nitro-, 1-oxide is unique due to the presence of both tert-butyl and nitro groups, along with the 1-oxide functionality. This combination of substituents imparts distinct chemical properties, making it more reactive and versatile in various chemical reactions compared to its analogs .
Properties
CAS No. |
23484-01-7 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-tert-butyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)9-4-5-11-10(8-9)12(15(17)18)6-7-14(11)16/h4-8H,1-3H3 |
InChI Key |
QUOJAXJCOKSDHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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